

Application Note: A Scalable Approach to the Synthesis of **N,N-Diethylallylamine**

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Compound of Interest

Compound Name: **N,N-Diethylallylamine**

Cat. No.: **B1294321**

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Introduction

N,N-Diethylallylamine is a tertiary amine of significant interest as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its allylic functionality allows for a wide range of subsequent chemical transformations, making it a valuable intermediate for drug development and material science applications. The increasing demand for this compound necessitates the development of a robust and scalable synthetic protocol that is both efficient and economically viable for industrial production.

This application note details a scalable synthesis of **N,N-Diethylallylamine** via the direct alkylation of diethylamine with an allyl halide. The protocol has been developed with considerations for process safety, reaction optimization to minimize byproduct formation, and straightforward purification procedures suitable for pilot and production scale operations.

Core Synthesis Pathway

The primary synthetic route involves the nucleophilic substitution reaction between diethylamine and an allyl halide, such as allyl chloride or allyl bromide. Diethylamine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide to form the desired tertiary amine. An excess of diethylamine is often employed to act as both a reactant and a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion and minimizing the formation of the quaternary ammonium salt.

Reaction Scheme:

A key challenge in this synthesis is controlling the reactivity to prevent over-alkylation, where the product **N,N-diethylallylamine** reacts further with the allyl halide to form the undesired tetraalkylammonium salt. This is typically managed through careful control of stoichiometry, reaction temperature, and the rate of addition of the alkylating agent.

Process Optimization and Scale-Up Considerations

Several factors are critical for the successful scale-up of this synthesis:

- **Stoichiometry:** Utilizing a molar excess of diethylamine (typically 2-3 equivalents) relative to the allyl halide is crucial. This ensures that the concentration of the nucleophilic diethylamine is significantly higher than that of the product tertiary amine, thus favoring the desired reaction and minimizing the formation of the quaternary ammonium salt.
- **Temperature Control:** The reaction is exothermic. Therefore, efficient heat management is paramount to prevent runaway reactions and to maintain a consistent reaction rate and selectivity. A jacketed reactor with controlled cooling is essential for large-scale production. The reaction is typically maintained at a low to moderate temperature (e.g., 20-40°C) during the addition of the allyl halide.
- **Controlled Addition:** A slow, controlled addition of the allyl halide to the solution of diethylamine is necessary to maintain a low instantaneous concentration of the alkylating agent. This further minimizes the chance of over-alkylation.
- **Solvent Selection:** While the reaction can be run neat (using excess diethylamine as the solvent), the use of a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) can aid in temperature control and improve handling at larger scales.
- **Work-up and Purification:** The work-up procedure is designed to remove the diethylammonium halide salt and any unreacted starting materials. This typically involves washing the reaction mixture with water or an aqueous base. The final product is then purified by fractional distillation under atmospheric or reduced pressure. The significant difference in boiling points between diethylamine, **N,N-diethylallylamine**, and the quaternary salt allows for effective separation.

Detailed Experimental Protocol: Scale-Up Synthesis of N,N-Diethylallylamine

Objective: To synthesize **N,N-Diethylallylamine** on a multi-kilogram scale with high purity and yield.

Materials and Equipment

Reagents	Grade	Supplier	CAS No.
Diethylamine	Reagent	Sigma-Aldrich	109-89-7
Allyl Chloride	99%	Alfa Aesar	107-05-1
Sodium Hydroxide	Pellets, 97%	VWR	1310-73-2
Deionized Water	-	-	7732-18-5
Anhydrous Magnesium Sulfate	99.5%	Fisher Scientific	7487-88-9

Equipment

100 L Glass-Lined Jacketed Reactor with overhead stirrer, reflux condenser, and temperature probe

50 L Addition Funnel

100 L Separation Funnel

Fractional Distillation Apparatus with a 50 L round-bottom flask, packed column, and collection flasks

Vacuum Pump

Chiller for reactor cooling

Calibrated Scales and Pumps

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respirator with organic vapor cartridges

Experimental Procedure

Step 1: Reactor Setup and Charging

- Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.
- Start the chiller and set the reactor jacket temperature to 10°C.
- Charge the reactor with diethylamine (21.9 kg, 300 mol).
- Begin stirring the diethylamine at a moderate speed (e.g., 150 rpm).

Step 2: Reaction

- Slowly add allyl chloride (7.65 kg, 100 mol) to the stirred diethylamine via the addition funnel over a period of 4-6 hours.
- Carefully monitor the internal temperature of the reactor and maintain it between 20-25°C throughout the addition. Adjust the addition rate and/or the jacket temperature as necessary to control the exotherm.
- After the addition is complete, allow the reaction mixture to stir at room temperature (25°C) for an additional 12 hours to ensure the reaction goes to completion.

Step 3: Work-up and Neutralization

- Cool the reaction mixture to 10°C.
- Prepare a 20% (w/v) aqueous solution of sodium hydroxide by dissolving sodium hydroxide (4.0 kg, 100 mol) in deionized water (20 L) in a separate vessel. Caution: This is a highly exothermic process.
- Slowly add the sodium hydroxide solution to the reaction mixture to neutralize the diethylammonium chloride and liberate the free amines. Maintain the temperature below 30°C during this addition.
- After the addition is complete, stop the stirring and allow the layers to separate. Two distinct layers should form: an upper organic layer containing the product and excess diethylamine, and a lower aqueous layer containing sodium chloride and residual sodium hydroxide.

- Transfer the entire mixture to a 100 L separation funnel and separate the aqueous layer.
- Wash the organic layer with deionized water (2 x 10 L) to remove any remaining salts and base.
- Dry the organic layer over anhydrous magnesium sulfate (1 kg), stir for 1 hour, and then filter to remove the drying agent.

Step 4: Purification by Fractional Distillation

- Transfer the dried organic phase to the 50 L round-bottom flask of the fractional distillation apparatus.
- Slowly heat the flask. Collect the forerun, which will primarily consist of unreacted diethylamine (b.p. 56°C).
- Once the temperature at the head of the column begins to rise above 60°C, change the collection flask.
- Collect the product fraction of **N,N-Diethylallylamine** at its boiling point of approximately 111-113°C.
- The distillation can be performed under reduced pressure to lower the boiling point and prevent potential decomposition if necessary.
- The high-boiling residue, containing any quaternary ammonium salt, will remain in the distillation flask.

Data Presentation

Table 1: Reactant and Product Quantities for a 100 mol Scale Reaction

Compound	Molar Mass (g/mol)	Moles (mol)	Mass (kg)	Volume (L)	Equivalents
Diethylamine	73.14	300	21.9	30.8	3.0
Allyl Chloride	76.53	100	7.65	8.1	1.0
N,N-Diethylallylamine (Theoretical)	113.20	100	11.32	14.9	1.0

Table 2: Typical Yield and Purity Data

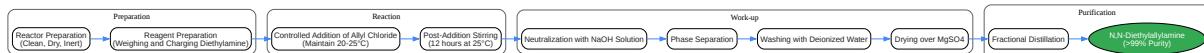
Parameter	Value	Method of Analysis
Typical Yield	85-92%	-
Purity	>99%	Gas Chromatography (GC)
Boiling Point	111-113°C	-
Density	~0.76 g/mL	-

Safety Considerations

- Diethylamine: Highly flammable, corrosive, and toxic. Causes severe skin burns and eye damage. Harmful if inhaled.
- Allyl Chloride: Highly flammable, toxic, and a suspected carcinogen. Lachrymator.
- **N,N-Diethylallylamine:** Flammable liquid and vapor. Causes skin irritation and serious eye irritation.
- The reaction is exothermic and requires careful temperature control to prevent a runaway reaction.
- All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.

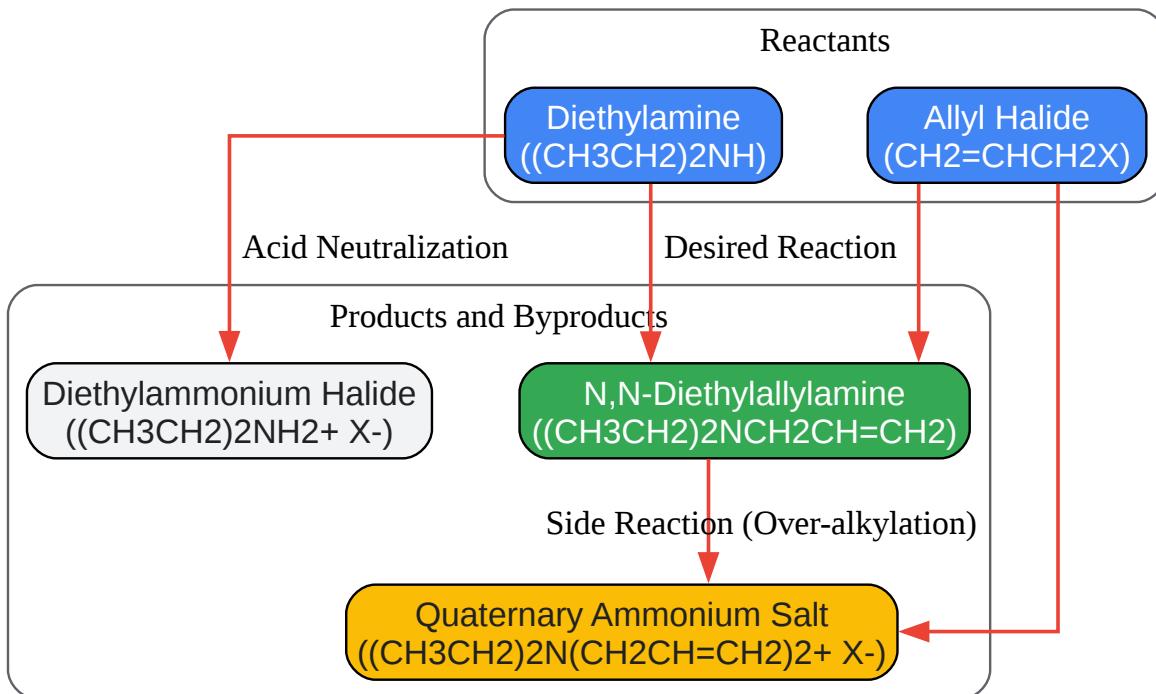
- Appropriate personal protective equipment (PPE) must be worn at all times.

Mandatory Visualizations



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Caption: Workflow for the scale-up synthesis of **N,N-Diethylallylamine**.



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